molecular formula C19H16FN7O B2413045 6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2380194-45-4

6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2413045
CAS No.: 2380194-45-4
M. Wt: 377.383
InChI Key: DNYKJPUDRQCLLT-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a fluorophenyl group and a pyrazolopyrimidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine intermediate, followed by the introduction of the azetidinyl group and finally the fluorophenyl group. Each step requires specific reagents and conditions, such as:

    Formation of Pyrazolopyrimidine Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Azetidinyl Group: This step may involve the use of azetidinone derivatives and coupling agents like EDCI or DCC.

    Addition of Fluorophenyl Group: This step typically involves a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, leading to alterations in cellular processes. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Used as mTOR kinase and PI3 kinase inhibitors.

Uniqueness

6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O/c1-25-18-15(8-23-25)19(22-11-21-18)26-9-14(10-26)27-17(28)6-5-16(24-27)12-3-2-4-13(20)7-12/h2-8,11,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYKJPUDRQCLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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